molecular formula C19H19ClO4 B7739038 4-Propionylphenyl 2-(4-chloro-3,5-dimethylphenoxy)acetate

4-Propionylphenyl 2-(4-chloro-3,5-dimethylphenoxy)acetate

Cat. No.: B7739038
M. Wt: 346.8 g/mol
InChI Key: MQKBTBUNBSAYKZ-UHFFFAOYSA-N
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Description

4-Propionylphenyl 2-(4-chloro-3,5-dimethylphenoxy)acetate is an organic compound with the molecular formula C18H19ClO3. This compound is known for its unique structural features, which include a propionylphenyl group and a chloro-dimethylphenoxy group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propionylphenyl 2-(4-chloro-3,5-dimethylphenoxy)acetate typically involves the esterification of 4-propionylphenol with 2-(4-chloro-3,5-dimethylphenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Propionylphenyl 2-(4-chloro-3,5-dimethylphenoxy)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols substituted products.

Scientific Research Applications

4-Propionylphenyl 2-(4-chloro-3,5-dimethylphenoxy)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Propionylphenyl 2-(4-chloro-3,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylphenyl (4-chloro-3,5-dimethylphenoxy)acetate
  • 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2,6-diisopropylphenyl)acetamide
  • 4-Chloro-3,5-dimethylphenyl N-(2,5-xylyl)carbamate

Uniqueness

4-Propionylphenyl 2-(4-chloro-3,5-dimethylphenoxy)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a propionylphenyl group and a chloro-dimethylphenoxy group makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-propanoylphenyl) 2-(4-chloro-3,5-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClO4/c1-4-17(21)14-5-7-15(8-6-14)24-18(22)11-23-16-9-12(2)19(20)13(3)10-16/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKBTBUNBSAYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)COC2=CC(=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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